
Stavudine-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stavudine-13C,d3 is a labeled analog of stavudine, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV infection. The compound is isotopically labeled with carbon-13 and deuterium, making it useful as an internal standard in mass spectrometry for the quantification of stavudine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stavudine-13C,d3 involves the incorporation of carbon-13 and deuterium into the stavudine molecule. This is typically achieved through multi-step organic synthesis, starting from commercially available precursors. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is typically produced in specialized facilities equipped to handle isotopically labeled compounds .
Chemical Reactions Analysis
Types of Reactions
Stavudine-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized stavudine derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Stavudine-13C,d3 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of stavudine.
Biology: Employed in studies involving the metabolism and pharmacokinetics of stavudine.
Medicine: Used in research on HIV treatment and the development of new antiretroviral drugs.
Industry: Utilized in the quality control of pharmaceutical formulations containing stavudine
Mechanism of Action
Stavudine-13C,d3, like stavudine, inhibits the activity of HIV-1 reverse transcriptase. It is phosphorylated to active metabolites that compete for incorporation into viral DNA. These metabolites inhibit the reverse transcriptase enzyme competitively and act as chain terminators of DNA synthesis. The lack of a 3’-OH group in the incorporated nucleoside analogue prevents the formation of the 5’ to 3’ phosphodiester linkage essential for DNA chain elongation, thereby terminating viral DNA growth .
Comparison with Similar Compounds
Similar Compounds
Stavudine: The parent compound, used in the treatment of HIV infection.
Zidovudine: Another nucleoside reverse transcriptase inhibitor with similar antiviral activity.
Lamivudine: A nucleoside analog used in combination with other antiretrovirals for HIV treatment.
Uniqueness
Stavudine-13C,d3 is unique due to its isotopic labeling with carbon-13 and deuterium, which makes it particularly useful as an internal standard in analytical applications. This labeling allows for precise quantification and tracking in various research and industrial settings .
Properties
Molecular Formula |
C10H12N2O4 |
|---|---|
Molecular Weight |
225.21 g/mol |
IUPAC Name |
1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(113C)methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1/i1+1 |
InChI Key |
XNKLLVCARDGLGL-WXYZXEATSA-N |
Isomeric SMILES |
[13CH3]C1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)
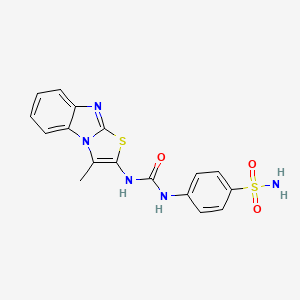
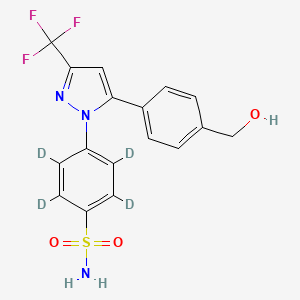
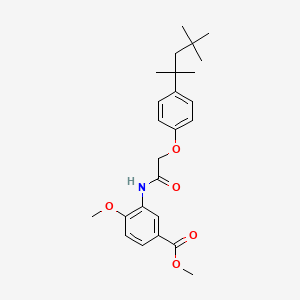
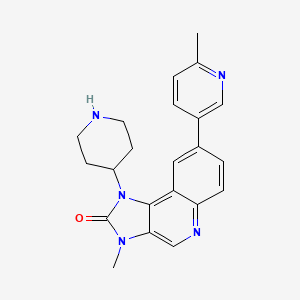
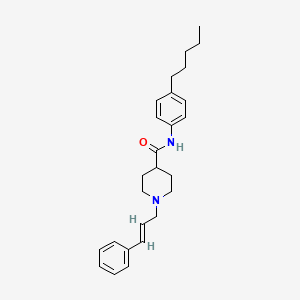
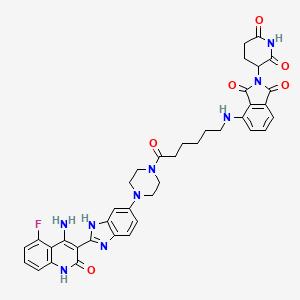
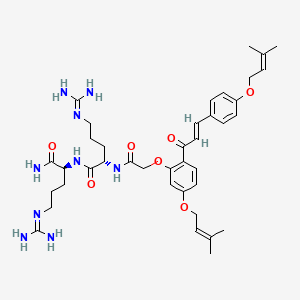
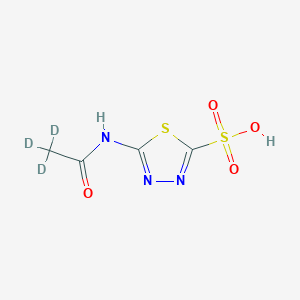
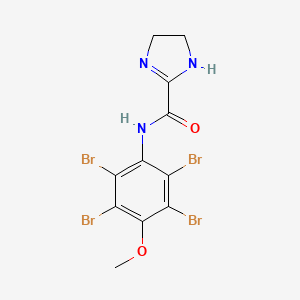


![copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12414183.png)
![2-[2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy]acetic acid](/img/structure/B12414189.png)
